Anti-Pseudomonal Potency: Ceftazidime MIC90 vs. Cefepime, Cefpirome, and FK037
In a comparative study of 35 aminoglycoside-sensitive Pseudomonas aeruginosa clinical isolates, ceftazidime demonstrated a lower MIC90 (8 mg/L) than cefepime (16 mg/L), cefpirome (16 mg/L), and FK037 (32 mg/L), indicating superior intrinsic potency against this pathogen [1].
| Evidence Dimension | MIC90 against aminoglycoside-sensitive P. aeruginosa |
|---|---|
| Target Compound Data | 8 mg/L |
| Comparator Or Baseline | Cefepime: 16 mg/L; Cefpirome: 16 mg/L; FK037: 32 mg/L |
| Quantified Difference | Ceftazidime MIC90 is 1 dilution lower than cefepime/cefpirome, and 2 dilutions lower than FK037 |
| Conditions | Agar dilution method, inoculum 10⁴ CFU/spot, 35 clinical isolates |
Why This Matters
For procurement in antimicrobial susceptibility testing panels or clinical formularies, this quantifiable MIC advantage positions ceftazidime as the reference anti-pseudomonal cephalosporin.
- [1] Baltch AL, Smith RP, Ritz WJ. Comparative antimicrobial activity of FK037, cefpirome, ceftazidime and cefepime against aminoglycoside-sensitive and aminoglycoside-resistant Pseudomonas aeruginosa and Pseudomonas spp. Chemotherapy. 1994;40(6):391-398. PMID: 7842822. View Source
